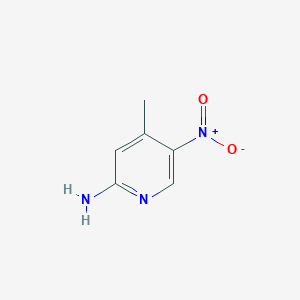

4-Methyl-5-nitropyridin-2-amine

Description

Overview of Pyridine (B92270) Derivatives as Privileged Structural Motifs in Chemical Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom. This substitution imparts unique chemical properties, making pyridine and its derivatives fundamental components in a vast array of chemical research fields. tandfonline.comglobalresearchonline.net Pyridine-based structures are considered "privileged structural motifs" due to their prevalence in many biologically active compounds and functional materials. nih.govnih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which significantly influences the molecule's pharmacokinetic properties and its ability to interact with biological targets. nih.gov This versatility has led to the incorporation of the pyridine scaffold into numerous pharmaceuticals, agrochemicals, and catalysts. tandfonline.comglobalresearchonline.netsciencepublishinggroup.com The ability to easily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, making it a versatile tool in drug design and materials science. nih.gov

Contextualization of Nitropyridines as Versatile Precursors in Synthetic Organic Chemistry

Nitropyridines are pyridine derivatives that contain one or more nitro groups. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making nitropyridines highly versatile intermediates in organic synthesis. nih.govnih.gov They serve as convenient and readily available precursors for a wide range of more complex heterocyclic systems. nih.gov

The nitro group can be reduced to an amino group, which can then be further modified, or it can act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net This reactivity allows for the introduction of a wide variety of functional groups onto the pyridine ring. The synthesis of nitropyridines can be achieved through several methods, including the direct nitration of pyridines, particularly those bearing electron-donating substituents. researchgate.netchempanda.com

Research Landscape of 2-Amino-4-methyl-5-nitropyridine and its Analogues

2-Amino-4-methyl-5-nitropyridine is a specific nitropyridine derivative that has garnered attention as a valuable building block in organic synthesis. Its structure, featuring an amino group, a methyl group, and a nitro group on the pyridine ring, provides multiple reactive sites for chemical modification. This compound serves as a key intermediate in the synthesis of various molecules with potential applications in pharmaceuticals and agrochemicals. chemimpex.com

Research involving 2-Amino-4-methyl-5-nitropyridine and its analogues often focuses on leveraging its chemical properties for the construction of more complex molecules. For instance, it has been used in the preparation of compounds for studying inducible nitric oxide synthase (iNOS) inhibitors. nih.gov The amino group can be a site for acylation or diazotization, while the nitro group can be reduced to an amine, opening pathways to a diverse array of derivatives. The methyl group can also influence the reactivity and physical properties of the molecule.

The table below provides a summary of the key properties of 2-Amino-4-methyl-5-nitropyridine and some of its closely related analogues.

| Property | 2-Amino-4-methyl-5-nitropyridine | 2-Amino-5-nitropyridine (B18323) | 2-Amino-4-methyl-3-nitropyridine (B139313) | 2-Amino-4-nitropyridine |

| Chemical Formula | C₆H₇N₃O₂ chemimpex.comsigmaaldrich.com | C₅H₅N₃O₂ chemicalbook.comnist.gov | C₆H₇N₃O₂ sigmaaldrich.com | C₅H₅N₃O₂ nih.gov |

| Molecular Weight | 153.14 g/mol chemimpex.comsigmaaldrich.com | 139.11 g/mol chemicalbook.com | 153.14 g/mol sigmaaldrich.com | 139.11 g/mol |

| CAS Number | 21901-40-6 chemimpex.comsigmaaldrich.com | 4214-76-0 chemicalbook.comnist.gov | 6635-86-5 sigmaaldrich.com | 4487-50-7 nih.gov |

| Appearance | Orange to yellow-brown powder chemimpex.com | Yellow crystalline powder guidechem.com | Not specified | Not specified |

| Melting Point | 223-225 °C sigmaaldrich.com | 186-188 °C chemicalbook.com | 136-140 °C sigmaaldrich.com | Not specified |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBBNZYMXKTQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287770 | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-40-6 | |

| Record name | 21901-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Conformational Analysis, and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies of 2-Amino-4-methyl-5-nitropyridine and its Derivatives

Single crystal X-ray diffraction has been an indispensable tool for determining the precise three-dimensional arrangement of atoms in 2-amino-4-methyl-5-nitropyridine and its derivatives. While the crystal structure of the parent compound, 2-amino-4-methyl-5-nitropyridine, has been determined, detailed analyses have been published for its organic-organic salts, providing a wealth of information on its structural characteristics upon protonation. sigmaaldrich.com

Detailed crystallographic studies have been conducted on two notable derivatives: 2-amino-4-methyl-5-nitropyridinium trifluoroacetate (B77799) monohydrate (AMNP-TFA) and 2-amino-4-methyl-5-nitropyridinium 4-hydroxybenzenesulfonate (B8699630) (AMNP-HBS). The crystal systems and space groups for these derivatives have been precisely determined, as shown in the table below. researchgate.net

Another related derivative, 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP), has been found to crystallize in the orthorhombic system with the space group Pna21. researchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-amino-4-methyl-5-nitropyridinium trifluoroacetate monohydrate (AMNP-TFA) | Monoclinic | P21/c | researchgate.net |

| 2-amino-4-methyl-5-nitropyridinium 4-hydroxybenzenesulfonate (AMNP-HBS) | Triclinic | P-1 | researchgate.net |

| 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) | Orthorhombic | Pna21 | researchgate.net |

In the solid state, the conformation of the 2-amino-4-methyl-5-nitropyridinium cation is influenced by the intermolecular forces within the crystal lattice. The pyridine (B92270) ring itself is essentially planar. A key conformational feature is the orientation of the nitro group relative to the pyridine ring. In a related molecule, 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is slightly twisted with respect to the pyridine ring plane, with a reported dihedral angle of 3.84(15)°. researchgate.net This slight torsion is common in such substituted pyridines. Upon protonation at the pyridine nitrogen, as seen in derivatives like 2-amino-5-nitropyridinium sulfamate, a widening of the C-N-C angle within the pyridine ring is observed, indicating electronic redistribution within the ring. researchgate.net

Hydrogen bonding plays a crucial role in the supramolecular assembly of 2-amino-4-methyl-5-nitropyridine derivatives. The amino group (–NH₂) and the protonated pyridine nitrogen (N⁺-H) act as hydrogen bond donors, while the oxygen atoms of the nitro group (–NO₂) and the counter-ions serve as acceptors.

In the crystal structure of AMNP-TFA, the cations, anions, and water molecules are linked by N-H···O and O-H···O hydrogen bonds. researchgate.net Similarly, in AMNP-HBS, extensive hydrogen-bonding interactions involving the OH, N⁺-H, and NH₂ groups as donors are observed. researchgate.net

A common feature in related aminopyridine structures is the formation of dimeric motifs. For instance, in the crystals of 2-amino-4,6-dimethoxy-5-nitropyrimidine, molecules are linked by N-H···N and N-H···O hydrogen bonds. wikipedia.org In the AMNP-HBS salt, the interplay of these interactions results in the formation of columnar structures. researchgate.net The N-H···O hydrogen bonds are a dominant interaction, stabilizing the molecular framework. researchgate.net

The crystal packing of these derivatives often reveals a layered or columnar architecture. In the AMNP-TFA crystal, cations, anions, and water molecules are connected into layers through a network of hydrogen bonds. These layers are further interconnected by weaker C-H···O interactions. researchgate.net

For the AMNP-HBS crystal, the combination of hydrogen bonds and π-π stacking interactions between the aromatic rings of the cations leads to the formation of well-defined columns. researchgate.net This type of molecular arrangement, where molecules are organized into extended arrays, is a common characteristic of nitropyridine derivatives and is significantly influenced by the strong directional nature of the hydrogen bonds. researchgate.netwikipedia.org

Advanced Spectroscopic Characterization Techniques

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides valuable information about the functional groups and bonding within the 2-amino-4-methyl-5-nitropyridine molecule and its derivatives. The vibrational modes are sensitive to the molecular structure and intermolecular interactions.

The FT-IR and FT-Raman spectra of the AMNP-TFA and AMNP-HBS salts have been extensively studied. researchgate.net The vibrational bands associated with the amino (–NH₂), methyl (–CH₃), and nitro (–NO₂) groups, as well as the pyridine ring vibrations, can be assigned.

Key vibrational modes include:

N-H stretching: The asymmetric and symmetric stretching vibrations of the amino group are typically observed in the 3300–3500 cm⁻¹ region. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹. researchgate.net

Nitro group vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and appear in the regions of 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹, respectively.

Pyridine ring vibrations: The stretching and bending modes of the pyridine ring occur at various frequencies and are sensitive to substitution.

The table below summarizes some of the key observed vibrational frequencies for derivatives of 2-amino-4-methyl-5-nitropyridine.

| Vibrational Mode | Approximate Wavenumber (cm-1) | Compound Context | Reference |

|---|---|---|---|

| N-H Stretching | 3304 - 3433 | 2-N-phenylamino-3-nitro-4-methylpyridine | researchgate.net |

| Aromatic C-H Stretching | 3000 - 3100 | General for aromatic pyridines | researchgate.net |

| C-N Stretching | 1266 - 1382 | General for aminopyridines | researchgate.net |

| NH2 Scissoring | ~1598 | 2-amino-5-methyl pyridine | researchgate.net |

These spectroscopic studies, when combined with quantum chemical calculations, allow for a detailed assignment of the observed vibrational bands and a deeper understanding of the molecular structure. researchgate.netnih.gov

Electronic Spectroscopy: UV-Vis and Emission Spectra

The electronic absorption spectrum of 2-Amino-4-methyl-5-nitropyridine has been studied using UV-Visible spectroscopy. In an ethanol (B145695) solvent, the compound exhibits specific absorption bands. These electronic transitions are generally assigned as π→π* and n→π* transitions, characteristic of molecules with aromatic rings and heteroatoms containing lone pairs of electrons.

The unique electronic properties of 2-Amino-4-methyl-5-nitropyridine make it a candidate for applications in the development of conductive polymers and organic electronic materials. Its optical absorption spans from the UV to the visible spectrum, which is relevant for its potential use in organic light-emitting diodes (OLEDs) and solar cells. Further research into its emission spectra could provide more detailed insights into its fluorescence or phosphorescence properties, which are crucial for such applications.

Recent studies on similar aminonitropyridine derivatives have shown that solvent polarity can significantly influence their fluorescence spectra, causing solvent-dependent shifts in emission maximum values. mdpi.com For instance, in a study of 2-amino-4,6-diphenylnicotinonitriles, solvents like dimethyl sulfoxide (B87167) (DMSO) induced a notable red shift in the emission spectra compared to less polar solvents. mdpi.com This solvatochromic effect highlights the importance of the solvent environment on the electronic behavior of such compounds. mdpi.com

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 2-Amino-4-methyl-5-nitropyridine and related compounds.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

DFT calculations, specifically using the B3LYP method with basis sets like 6-311++G(d,p), have been widely used to determine the optimized molecular structures and vibrational frequencies of aminonitropyridine derivatives. researchgate.netresearchgate.net These theoretical calculations provide a detailed picture of the molecule's geometry in the gas phase. researchgate.net The calculated vibrational frequencies, after being scaled, show good agreement with experimental data obtained from FT-IR and FT-Raman spectroscopy. semanticscholar.org This agreement validates the computational models used and allows for a complete assignment of the fundamental vibrational modes of the molecule. semanticscholar.org For instance, studies on the 3- and 5-nitro derivatives of 2-amino-4-methylpyridine (B118599) have successfully utilized DFT to investigate their molecular and crystal structures, as well as their vibrational properties. researchgate.net

Comparison of Theoretical and Experimental Structural Parameters

The accuracy of theoretical models is further established by comparing the calculated geometric parameters (bond lengths and bond angles) with experimental data, often obtained from X-ray crystallography. For related aminonitropyridine compounds, a strong correlation has been found between the structural parameters computed using DFT methods and those determined experimentally. researchgate.netresearchgate.net For 2-amino-5-nitropyridine (B18323), the calculated geometrical parameters in the gas phase have been compared with experimental X-ray data, showing good agreement. researchgate.net Similarly, for 2-amino-3-methyl-5-nitropyridine, computed geometrical parameters were compared with X-ray data of the closely related 2-amino-5-nitropyridinium sulfamate, demonstrating the reliability of the theoretical approach. semanticscholar.org

Below is a table comparing the theoretical and experimental bond lengths and bond angles for a related compound, 2-amino-5-nitropyridine.

| Parameter | Bond/Angle | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

| Bond Length (Å) | C2-N1 | 1.352 | 1.348 |

| C6-N1 | 1.361 | 1.353 | |

| C2-N7 | 1.365 | 1.355 | |

| C5-N8 | 1.443 | 1.429 | |

| Bond Angle (°) | C6-N1-C2 | 117.8 | 118.1 |

| N1-C2-C3 | 123.4 | 123.0 | |

| C4-C5-N8 | 118.2 | 118.4 |

Note: Data presented is for the related compound 2-amino-5-nitropyridine as a representative example of the comparison between theoretical and experimental structural parameters.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular charge transfer and hyperconjugative interactions within a molecule. semanticscholar.orgtaylorandfrancis.com This analysis provides insights into the electronic structure by examining the delocalization of electron density between occupied Lewis-type (donor) and formally unoccupied non-Lewis-type (acceptor) orbitals. taylorandfrancis.comresearchgate.net The stabilization energy, E(2), associated with these interactions indicates the strength of the charge transfer. wisc.edu

For aminonitropyridine derivatives, NBO analysis reveals significant intramolecular interactions. researchgate.net The stability and charge delocalization in these molecules are studied through this method. researchgate.net For example, in a study of 2-chloro-4-methyl-5-nitropyridine (B1210972), NBO analysis was used to understand the stability and charge delocalization of the molecule. researchgate.net The analysis can identify strong intramolecular hydrogen bonds and the transfer of electrons from lone pairs of atoms to neighboring anti-bonding orbitals. taylorandfrancis.com

Theoretical Prediction of Molecular Polarizability

Theoretical calculations can also predict the molecular polarizability and hyperpolarizability of compounds like 2-Amino-4-methyl-5-nitropyridine. These properties are crucial for understanding the non-linear optical (NLO) response of a molecule. The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for NLO applications.

For instance, the hyperpolarizability value (βtot) of 2-chloro-4-methyl-5-nitropyridine was calculated and found to be significantly high, suggesting its potential as an NLO material. researchgate.net The intermolecular charge transfer that occurs in molecular arrangements can lead to very high molecular polarization. researchgate.net

Applications in Material Science and Advanced Functional Materials Research

Development of Organic Nonlinear Optical (NLO) Materials Incorporating Nitropyridine Moieties

Organic materials with large second-order nonlinear optical (NLO) properties are crucial for applications in optical communications, frequency conversion, and data storage. The NLO response in organic molecules is often associated with a significant charge-transfer character, a feature inherent in nitropyridine derivatives.

Recent research has highlighted the excellent NLO properties of various pyridine (B92270) derivatives. scirp.org For instance, materials like 2,6-diaminopyridinium 4-nitrophenolate-4-nitro phenol (B47542) (DAPNP) and 2-amino-4-methylpyridinium-4-methoxy benzoate (B1203000) have shown significant potential in optical applications. scirp.org The key to their NLO activity lies in the intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the pyridine ring.

In a study on 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB), a π-donor-acceptor molecular complex was formed where the 2-amino-4-methyl pyridine (AMP) cation acts as the donor and the benzoate anion as the acceptor. scirp.org This salt was synthesized by reacting 2-amino-4-methyl pyridine with 2-chloro-4-nitro benzoic acid in ethanol (B145695). scirp.org The resulting material exhibited a third-order NLO susceptibility (χ(3)) of 2.942 × 10⁻⁶ esu and a negative nonlinear refractive index, indicating self-defocusing behavior. scirp.org

| Compound | NLO Property | Value | Reference |

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) | Third-order susceptibility (χ(3)) | 2.942 × 10⁻⁶ esu | scirp.org |

| Nonlinear refractive index (n₂) | 5.610 × 10⁻⁸ cm²/W | scirp.org | |

| Nonlinear absorption coeff. (β) | 0.033 × 10⁻⁴ cm/W | scirp.org | |

| 2-cyclooctylamino-5-nitropyridine (COANP) | NLO susceptibility (d₃₂) | (32 ± 16) pm/V | optica.org |

| NLO susceptibility (d₃₃) | (13.7 ± 2) pm/V | optica.org |

Table 1: NLO Properties of Selected Nitropyridine Derivatives

Cocrystal engineering is a powerful strategy for designing noncentrosymmetric materials with enhanced second-harmonic generation (SHG) efficiency. By combining two or more different molecules in a single crystal lattice, it is possible to control the molecular packing and achieve acentric space groups, which are a prerequisite for second-order NLO activity.

A study on the related compound, 2-amino-5-nitropyridine (B18323) (2A5NP), demonstrated the successful application of cocrystal engineering to create NLO materials. acs.orgacs.org A series of noncentrosymmetric cocrystals were prepared from 2A5NP and various achiral benzenesulfonic acids. acs.orgacs.org These cocrystals, with a 1:1 ionic form of 2A5NP⁺ and the corresponding benzenesulfonate (B1194179) anion, exhibited high SHG efficiencies. acs.orgacs.org For example, the cocrystal of 2A5NP with p-toluenesulfonic acid showed SHG power comparable to the well-known NLO material m-nitroaniline. acs.org The crystal packing in these cocrystals is governed by a combination of aromatic-aromatic interactions and multidirectional hydrogen bonds between the 2A5NP⁺ cations and the sulfonate anions. acs.orgacs.org

Furthermore, co-crystals of 2-amino-5-nitropyridine with barbital (B3395916) have demonstrated remarkable optical properties, including a large SHG efficiency (40 times that of potassium dihydrogen phosphate, KDP) and extreme birefringence. nih.gov This highlights the potential of fusing NLO-phores with other molecules to create a new generation of smart materials. nih.gov

The nonlinear optical response in molecules like 2-Amino-4-methyl-5-nitropyridine is fundamentally linked to their charge-transfer character. The presence of both an electron-donating group (amino) and an electron-accepting group (nitro) on the pyridine ring facilitates intramolecular charge transfer upon excitation by an intense light source.

A one-dimensional charge-transfer model can often be used to qualitatively explain the anisotropy of the nonlinear-optical susceptibility tensor in such compounds. optica.org In the case of 2-cyclooctylamino-5-nitropyridine (COANP), this model helps to understand the directional dependence of the NLO properties. optica.org The efficiency of this charge transfer is a key determinant of the magnitude of the second-order hyperpolarizability (β), a molecular property that gives rise to the macroscopic NLO susceptibility (χ(2)) in the crystalline state.

Terahertz (THz) spectroscopy is an emerging technique for characterizing the low-frequency vibrational modes of crystalline materials, which are sensitive to intermolecular interactions and crystal packing. This makes it a valuable tool for studying the solid-state properties of NLO materials, including nitropyridinium salts. While specific THz studies on salts of 2-Amino-4-methyl-5-nitropyridine are not yet prevalent, research on related energetic ion salts provides insights into the potential applications of this technique.

Exploration of Ferroelectric-Paraelectric Phase Transitions in Related Pyridinium (B92312) Salts

Ferroelectric materials, which exhibit a spontaneous electric polarization that can be reversed by an external electric field, are of great interest for applications in memory devices, sensors, and actuators. Some pyridinium salts are known to undergo ferroelectric-paraelectric phase transitions, where the material transitions from a ferroelectric phase to a paraelectric phase upon heating.

While specific studies on the ferroelectric properties of salts derived from 2-Amino-4-methyl-5-nitropyridine are limited, research on other pyridinium salts provides a framework for understanding these phenomena. The mechanism of the phase transition is often related to the ordering and dynamics of the pyridinium cations within the crystal lattice.

Utilization as Precursors for Novel Photoactive Metal Complexes

The nitrogen atoms in the pyridine ring and the amino group of 2-Amino-4-methyl-5-nitropyridine make it a potential ligand for the synthesis of metal complexes. The incorporation of a photoactive nitro group suggests that these complexes could exhibit interesting photophysical properties.

A study on the related compound 5-nitropyridine-2-amine demonstrated its use in forming a Schiff base ligand, which was then used to synthesize Cu(II) and Zn(II) complexes. nih.gov The resulting metal complexes were characterized by various spectroscopic techniques. nih.gov This approach of using nitropyridine derivatives as precursors opens up possibilities for creating novel photoactive metal complexes with potential applications in areas such as photocatalysis, sensing, and light-emitting devices.

A Versatile Precursor in the Synthesis of Bioactive Molecules

2-Amino-4-methyl-5-nitropyridine serves as a critical starting material in the synthesis of complex organic molecules with significant biological activity. Its inherent chemical reactivity allows for its incorporation into various molecular frameworks, leading to the development of potent inhibitors and agents for treating a range of diseases.

Development of DNA-Dependent Protein Kinase Inhibitors (e.g., AZD7648)

A noteworthy application of 2-Amino-4-methyl-5-nitropyridine is its role as a key precursor in the synthesis of the highly selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648. nih.govnih.govresearchgate.net DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. nih.gov Inhibiting this enzyme can sensitize cancer cells to radiation and certain chemotherapies.

The synthesis of AZD7648 utilizes commercially available 2-amino-4-methyl-5-nitropyridine as the starting compound. nih.gov The process involves a reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by treatment with hydroxylamine (B1172632) to form an intermediate hydroxyimine derivative. nih.gov This intermediate is then cyclized to a triazolo[1,5-a]pyridine, and the nitro group is subsequently reduced. The final step involves a Buchwald-Hartwig coupling reaction to yield the potent and selective DNA-PK inhibitor, AZD7648. nih.gov This inhibitor has demonstrated the ability to enhance the efficacy of radiation, chemotherapy, and PARP inhibitors in preclinical studies. nih.gov

Table 1: Synthesis of AZD7648 from 2-Amino-4-methyl-5-nitropyridine

| Step | Reactants/Reagents | Intermediate/Product |

| 1 | 2-Amino-4-methyl-5-nitropyridine, DMF-DMA, Hydroxylamine | (E)-N'-hydroxy-N-methyl-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide |

| 2 | Cyclization | 7-methyl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridin-6-amine |

| 3 | Reduction of nitro group | Amine derivative |

| 4 | Buchwald-Hartwig coupling with a 2-chloropyrimidine (B141910) derivative | AZD7648 |

Synthesis of Potent Anticancer Agents (e.g., Arylidenethiazolidin-4-ones)

Nitropyridine-based compounds have shown significant promise as anticancer agents. While direct synthesis from 2-Amino-4-methyl-5-nitropyridine is an area of ongoing research, the closely related compound, 2-amino-5-nitropyridine, has been successfully used to create potent anticancer agents. Specifically, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and evaluated for their cytotoxic effects. nih.govresearchgate.net

The synthesis involves reacting 2-amino-5-nitropyridine with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to produce a 5-nitropyridyliminothiazolidin-4-one intermediate. nih.gov This intermediate is then reacted with various aromatic aldehydes to generate the final arylidenethiazolidin-4-one derivatives. nih.gov These compounds have demonstrated significant cytotoxic activity against several cancer cell lines, with their efficacy attributed to the presence of the nitropyridine moiety. nih.govresearchgate.net This synthetic strategy highlights the potential of using 2-Amino-4-methyl-5-nitropyridine to generate novel and potent anticancer agents.

Inhibitors of Cytosolic Thioredoxin Reductase 1

The thioredoxin system, and specifically the enzyme cytosolic thioredoxin reductase 1 (TrxR1), is a key player in cellular redox balance and is often upregulated in cancer cells, making it an attractive therapeutic target. cphi-online.com Nitropyridine derivatives have been identified as a class of compounds that exhibit inhibitory activity against TrxR1. nih.gov While specific inhibitors synthesized directly from 2-Amino-4-methyl-5-nitropyridine are under investigation, the broader class of nitropyridines has shown promise in this area. The inhibition of TrxR1 by these compounds can lead to increased oxidative stress within cancer cells, ultimately triggering apoptosis. This line of research underscores the potential of 2-Amino-4-methyl-5-nitropyridine as a scaffold for developing novel anticancer therapies that target cellular redox systems.

Compounds with Antimalarial Activity

The fight against malaria, a devastating parasitic disease, relies on the development of new and effective drugs. 2-Amino-4-methyl-5-nitropyridine is considered a key raw material in the development of antimalarial drugs. pipzine-chem.com Its chemical structure can be modified to create molecules that interfere with the metabolic processes of the Plasmodium parasite or disrupt its cellular structure. pipzine-chem.com Research in this area has explored the synthesis of hybrid molecules that combine the 4-aminoquinoline (B48711) pharmacophore, a known antimalarial scaffold, with other active moieties. nih.govrsc.org While specific examples starting from 2-Amino-4-methyl-5-nitropyridine are emerging, the general strategy of using nitropyridine derivatives in the design of novel antimalarials is a promising avenue of research. nih.gov

Application in Radiolabeled Compound Synthesis for Positron-Emission Tomography (PET)

Positron-Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of novel PET tracers is crucial for visualizing and quantifying biological processes in vivo. While direct radiolabeling of 2-Amino-4-methyl-5-nitropyridine itself is not a primary application, its structural analogs, such as 2-amino-4-methylpyridine (B118599), are used to synthesize potential PET tracers. nih.gov For instance, position-6 substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as potential PET tracers for imaging inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.gov This highlights the utility of the aminomethylpyridine scaffold, a core component of 2-Amino-4-methyl-5-nitropyridine, in the design of probes for molecular imaging.

Use as a Biochemical Reagent in Life Science Research

Beyond its role as a synthetic precursor, 2-Amino-4-methyl-5-nitropyridine also finds application as a biochemical reagent in various life science research settings. One notable use is in the preparation of matrix mixtures for the direct tissue analysis of peptides by mass spectrometry. sigmaaldrich.comfishersci.pt In this context, it likely serves as a matrix material that co-crystallizes with the analyte and facilitates its ionization. This application is crucial for advancing proteomics and biomarker discovery by enabling the sensitive and direct analysis of peptides from complex biological samples. Its utility as a reagent in organic synthesis and medicinal chemistry further facilitates the exploration of new chemical reactions and the development of novel compounds. chemimpex.com

Biomedical and Life Science Research Applications

Preparation of Matrix Mixtures for Direct Tissue Analysis of Peptides

The chemical compound 2-Amino-4-methyl-5-nitropyridine (AMNP) has found a specialized application in the field of biomedical and life science research, specifically as a component in matrix mixtures for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique is instrumental for the direct analysis of peptides and small proteins in tissue samples, offering insights into the spatial distribution of biomolecules without the need for extensive extraction and purification procedures. nih.gov

Research has demonstrated that AMNP, a basic pyridine (B92270) derivative, can function as a matrix for the analysis of small proteins up to approximately 12,000 Daltons. nih.govosti.gov Its basic nature provides an alternative to the more common acidic matrices, which is particularly advantageous for the analysis of acid-sensitive biomolecules. nih.gov

A significant advancement in direct tissue analysis involves the use of AMNP in an ionic liquid matrix (ILM) mixture. nih.gov One such mixture combines α-cyano-4-hydroxycinnamic acid (CHCA) with 2-Amino-4-methyl-5-nitropyridine. nih.govmdpi.com This combination has been shown to offer substantial improvements for the direct tissue analysis of peptides when compared to conventional matrices like CHCA alone. nih.gov

The properties of these ionic matrix mixtures result in enhanced spectral quality, characterized by better resolution, sensitivity, and signal intensity. nih.gov Furthermore, they exhibit superior crystallization properties on tissue surfaces, leading to more homogeneous crystal coverage and size. nih.gov This improved crystallization contributes to greater stability under vacuum and better resistance to laser irradiation, which is particularly beneficial when using high-frequency lasers for MALDI imaging. nih.gov Studies have also noted that these ionic matrices can improve the ionic yield in negative mode analysis. nih.gov

While effective for analyzing individual peptides and small proteins, research on the use of AMNP for the analysis of non-covalently bound protein complexes has shown limitations. nih.gov In one study, MALDI spectra obtained using an AMNP matrix (at a pH of 7.1) for non-covalent complexes resulted in the detection of only the protein subunits, with no signal corresponding to the intact complexes. nih.gov

The development of ionic liquid matrices composed of CHCA and AMNP has provided a new tool for peptide profiling directly from tissue sections. The enhanced performance characteristics allow for high-quality MALDI imaging, enabling detailed mapping of peptide distributions within a single tissue sample in both positive and negative polarities. nih.gov

The following table summarizes the comparative properties of the CHCA/2-Amino-4-methyl-5-nitropyridine ionic liquid matrix versus conventional matrices based on research findings.

Table 1: Comparison of Matrix Properties for Direct Tissue Analysis

| Property | Conventional Matrices (e.g., CHCA, DHB, SA) | Ionic Liquid Matrix (CHCA/AMNP) |

|---|---|---|

| Spectral Quality | Lower resolution, sensitivity, and intensity; higher noise | Better resolution, sensitivity, intensity; lower noise nih.gov |

| Crystallization | Less homogeneous coverage and crystal size | Better coverage capacity and homogeneity of crystallization nih.gov |

| Analysis Duration | Less stable under vacuum | Better vacuum stability nih.gov |

| Laser Resistance | More susceptible to degradation | Better resistance to high-frequency laser irradiation nih.gov |

| Ionization Mode | Primarily optimized for positive ion mode | Better ionic yield in negative mode nih.gov |

| Fragmentation | Variable | Sufficient fragmentation for structural analysis (PSD mode) nih.gov |

Biotransformation Studies of Nitropyridine Derivatives

Microbial Transformation Pathways and Metabolite Identification

There is no specific information available in the searched scientific literature regarding the microbial transformation of 2-Amino-4-methyl-5-nitropyridine.

No studies were found describing the hydroxylation of 2-Amino-4-methyl-5-nitropyridine by Cunninghamella elegans or other fungal strains. While Cunninghamella species are known to perform hydroxylation reactions on a variety of compounds, specific data for this substrate is not available. nih.govufrgs.br

No studies were found detailing the oxidation or formation of pyridinones from 2-Amino-4-methyl-5-nitropyridine by Streptomyces antibioticus or other bacterial strains.

Process Optimization for Biotransformation Yield and Productivity

In the absence of any established biotransformation process for 2-Amino-4-methyl-5-nitropyridine, no literature exists on the optimization of yield and productivity.

Isolation and Characterization of Novel Biotransformation Products

As no biotransformation studies have been reported for 2-Amino-4-methyl-5-nitropyridine, there are no documented novel biotransformation products from this compound.

Future Research Directions and Translational Potential

Opportunities for Further Synthetic Innovations and Novel Derivative Development

The inherent reactivity of the pyridine (B92270) ring, particularly when substituted with both electron-donating (amino) and electron-withdrawing (nitro) groups, opens up a vast landscape for synthetic exploration. researchgate.netnih.gov Future research will likely focus on several key areas:

Functionalization at Novel Positions: While the existing amino and nitro groups provide handles for various reactions, developing methodologies to selectively introduce new functional groups at other positions on the pyridine ring is a key objective. acs.org This could involve C-H activation strategies or the use of novel directing groups to achieve regioselective synthesis of polysubstituted pyridine derivatives. acs.org

Development of Greener Synthetic Routes: Current synthetic methods for nitropyridines often involve harsh conditions and the use of strong acids. researchgate.netchemicalbook.com Future innovations will likely target the development of more environmentally friendly and economically viable synthetic pathways. This could include the use of milder reagents, catalytic systems, and one-pot procedures to reduce waste and improve efficiency. google.com

Synthesis of Diverse Derivative Libraries: The creation of extensive libraries of 2-Amino-4-methyl-5-nitropyridine derivatives with varied substituents will be crucial for exploring their potential applications. nih.govnih.gov High-throughput synthesis and purification techniques will be instrumental in generating these libraries for screening in various assays. researchgate.net

| Synthetic Strategy | Description | Potential Advantages |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the pyridine ring. | Atom economy, reduced pre-functionalization steps. |

| Catalytic Cross-Coupling | Reactions like Suzuki, Heck, and Buchwald-Hartwig to form new carbon-carbon and carbon-heteroatom bonds. nih.gov | Versatility in introducing a wide range of functional groups. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build complex molecules. nih.gov | Increased efficiency, reduced waste, and rapid access to molecular diversity. nih.gov |

| Biocatalysis | Utilizing enzymes or whole-cell systems to perform specific chemical transformations. pipzine-chem.comsigmaaldrich.com | High selectivity, mild reaction conditions, and environmentally friendly. pipzine-chem.com |

Advanced Spectroscopic Probes for Elucidating Excited State Dynamics in Nitropyridine Systems

The presence of the nitro group, a well-known chromophore and electrophore, imparts interesting photophysical properties to 2-Amino-4-methyl-5-nitropyridine. nih.gov Understanding the behavior of this molecule upon excitation with light is critical for its potential use in optical materials and as a spectroscopic probe.

Future research in this area will necessitate the application of sophisticated spectroscopic techniques to unravel the complex excited-state dynamics. rsc.org Time-resolved spectroscopic methods, such as femtosecond transient absorption and fluorescence up-conversion, can provide invaluable insights into the ultrafast processes that occur after photoexcitation, including intersystem crossing and potential photochemical reactions. acs.orgrsc.org These studies are crucial for understanding the photostability and photoactivity of nitropyridine systems. rsc.org

Advanced computational chemistry will play a synergistic role with experimental studies. nih.gov Quantum chemical calculations can help to predict and interpret the electronic transitions, excited-state geometries, and potential energy surfaces of 2-Amino-4-methyl-5-nitropyridine and its derivatives, providing a deeper understanding of their photophysical behavior. nih.gov

Integration into Multi-component Systems for Enhanced Functional Material Performance

The unique electronic and structural features of 2-Amino-4-methyl-5-nitropyridine make it an attractive building block for the construction of advanced functional materials. researchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions can be exploited to create self-assembled structures and multi-component systems with tailored properties.

Future research will explore the integration of this compound into various material architectures:

Crystal Engineering: By co-crystallizing 2-Amino-4-methyl-5-nitropyridine with other molecules, it is possible to design materials with specific crystal packing arrangements and, consequently, desired physical properties such as nonlinear optical activity or solid-state fluorescence.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amino group can act as coordination sites for metal ions, leading to the formation of coordination polymers and MOFs. mdpi.com These materials could have applications in gas storage, separation, and catalysis.

Supramolecular Gels and Liquid Crystals: The directional interactions of the molecule could be harnessed to form ordered assemblies in solution, leading to the development of novel gels and liquid crystalline materials.

Exploration of Structure-Activity Relationships for Targeted Biological Applications

Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds and FDA-approved drugs. nih.govnih.gov The presence of amino and nitro groups on the pyridine ring of 2-Amino-4-methyl-5-nitropyridine suggests potential for a range of biological activities. nih.govnih.gov

A key area of future research will be the systematic exploration of the structure-activity relationships (SAR) of 2-Amino-4-methyl-5-nitropyridine derivatives. nih.govnih.gov This involves synthesizing a library of analogues with systematic variations in their structure and evaluating their biological effects. nih.govwustl.edu For instance, the amino group can be acylated or alkylated, and the nitro group can be reduced to an amino group or replaced with other functionalities to modulate the compound's electronic and steric properties. nih.gov

The insights gained from SAR studies will be crucial for the rational design of new molecules with enhanced potency and selectivity for specific biological targets. nih.govnih.gov Potential therapeutic areas for exploration include:

Anticancer Agents: Many pyridine-containing compounds have demonstrated antiproliferative activity. nih.gov

Inhibitors of Nitric Oxide Synthase (iNOS): Substituted 2-aminopyridines have been investigated as inhibitors of iNOS, an enzyme implicated in inflammatory diseases. nih.govwustl.edu

Antimicrobial Agents: The pyridine scaffold is found in numerous antibacterial and antifungal agents. nih.gov

Q & A

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring, and how can directing groups be leveraged?

- Strategy : The amino group acts as a meta-director, but steric hindrance from the methyl group can shift selectivity. Use Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine-2-yl groups) to target C-3 or C-6 positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.